molecular formula C8H14O B1523862 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 1342710-27-3

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No. B1523862
CAS RN: 1342710-27-3
M. Wt: 126.2 g/mol
InChI Key: WXICLKYYGYQIGX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the CAS Number: 1342710-27-3 . It has a molecular weight of 126.2 and its IUPAC name is also this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 126.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Molecular Structure and Electron Diffraction

The molecular structure of 7-oxabicyclo[2.2.1]heptane derivatives has been extensively studied to understand their geometrical and electronic properties. Investigations include electron diffraction analysis to determine bond lengths, bond angles, and dihedral angles, providing insights into the structural dynamics of these compounds (Oyanagi et al., 1975).

Synthetic Methodologies

Various synthetic approaches have been explored to generate 7-oxabicyclo[2.2.1]heptane derivatives and related structures. These methods include cycloaddition reactions, ozonolysis, and the synthesis of non-chiral, rigid analogs of amino acids, which are crucial for developing new pharmaceuticals and materials (Paquette et al., 1986; Kubyshkin et al., 2007).

Electronic Structure Analysis

The electronic structure and reactivity of oxabicycloheptane derivatives have been analyzed through MNDO calculations and photoelectron spectroscopy. These studies shed light on the molecular orbital distributions, nucleophilic character, and potential reaction sites for further chemical transformations (Sustmann et al., 1985).

Interaction Studies

Research on the interactions between oxygen lone-pair orbitals of ether functions and α,β-unsaturated ketone functions in oxabicycloheptane derivatives has been conducted to understand the electronic effects and reactivity patterns. Such studies are instrumental in designing molecules with desired chemical properties (Röser et al., 1990).

Conformation and Charge Distribution

The conformation and charge distribution within bicyclic β-lactams, including oxabicycloheptane derivatives, have been explored to elucidate structure-activity relationships. This research is pivotal for the development of β-lactamase inhibitors and other therapeutically relevant compounds (Fernández et al., 1992).

X-Ray-Induced Retro Cycloaddition

Studies on the X-ray-induced retro [2 + 2] cycloaddition reactions within the oxabicycloheptane framework offer fascinating insights into the photoreactivity and stability of these compounds under radiation, which is relevant for understanding damage and repair mechanisms in organic materials (Mori et al., 1994).

Safety and Hazards

The safety information available indicates that 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane is potentially hazardous. It has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms . The hazard statements associated with the compound are H226 (flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

properties

IUPAC Name

3,3-dimethyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)4-3-6-7(5-8)9-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICLKYYGYQIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
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3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 3
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 4
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 5
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 6
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane

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